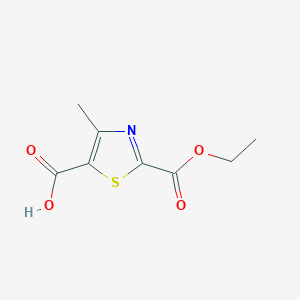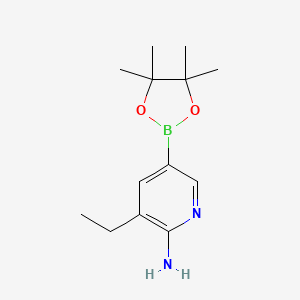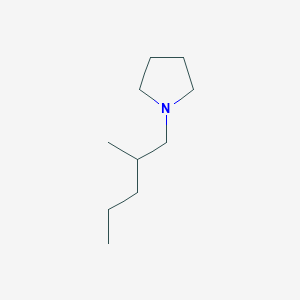
Alanopine
Übersicht
Beschreibung
“2-[(1-carboxyethyl)amino]propanoic acid” is a compound with the CAS Number: 219755-19-8 . It has a molecular weight of 161.16 . It is also known as 2,2’-azanediyldipropanoic acid . This compound is a cell lysing agent that can be used to kill bacteria, fungi, and viruses . It has antimicrobial activity against Gram-positive and Gram-negative bacteria, including MRSA, VRE, and Candida .
Molecular Structure Analysis
The IUPAC name of “2-[(1-carboxyethyl)amino]propanoic acid” is 2,2’-azanediyldipropanoic acid . The InChI Code is 1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11) . The molecular formula is C6H11NO4 .Physical and Chemical Properties Analysis
The melting point of “2-[(1-carboxyethyl)amino]propanoic acid” is 234-236°C . Its molecular weight is 161.16 g/mol .Wirkmechanismus
Target of Action
The primary target of alanopine is the enzyme This compound dehydrogenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-NH group of donors with NAD+ or NADP+ as acceptor .
Mode of Action
This compound dehydrogenase catalyzes the chemical reaction involving 2,2’-iminodipropanoate, NAD+, and water, resulting in the formation of L-alanine, pyruvate, NADH, and a hydrogen ion . This reaction is crucial for maintaining the NADH/NAD+ ratio during exercise and hypoxia, thus ensuring a continuous flux of glycolysis and a constant supply of ATP .
Biochemical Pathways
This compound plays a significant role in the glucose-opine pathway , one of the four main anaerobic degradation pathways . This pathway, along with the glucose-lactate pathway, ensures continuous flux of glycolysis and a constant supply of ATP by maintaining the NADH/NAD+ ratio during exercise and hypoxia .
Result of Action
The result of this compound’s action is the production of L-alanine, pyruvate, NADH, and a hydrogen ion . This reaction helps maintain the NADH/NAD+ ratio, ensuring a continuous flux of glycolysis and a constant supply of ATP, which is crucial during exercise and hypoxia .
Action Environment
The formation of this compound is influenced by environmental factors such as hypoxia and muscular activity . During environmental hypoxia, opine dehydrogenases present in a tissue catalyze near equilibrium, and the relative amount of opines accumulated is dictated by the concentration of the corresponding amino acids . During muscular activity, only those opine dehydrogenases catalyze near equilibrium which are present in sufficiently high activities to keep pace with an increased glycolytic flux .
Biochemische Analyse
Biochemical Properties
This enzyme catalyzes the chemical reaction involving 2,2’-iminodipropanoate and nicotinamide adenine dinucleotide (NAD+), resulting in the formation of L-alanine, pyruvate, NADH, and a hydrogen ion . This reaction is part of the anaerobic metabolism in certain marine organisms .
Cellular Effects
It is known that Alanopine, through its interaction with ALPDH, plays a role in maintaining energy production under conditions of environmental or functional anoxia .
Molecular Mechanism
This compound’s molecular mechanism of action is primarily through its interaction with ALPDH. The enzyme catalyzes the conversion of 2,2’-iminodipropanoate and NAD+ into L-alanine, pyruvate, NADH, and a hydrogen ion . This reaction is crucial for the anaerobic metabolism in certain marine organisms .
Temporal Effects in Laboratory Settings
It is known that this compound plays a role in anaerobic metabolism, suggesting that its effects may be more pronounced under conditions of low oxygen availability .
Metabolic Pathways
This compound is involved in a unique metabolic pathway in certain marine organisms. It is a product of anaerobic glycolysis, a process catalyzed by ALPDH . This pathway allows these organisms to maintain energy production under conditions of low oxygen availability .
Transport and Distribution
Given its role in anaerobic metabolism, it is likely that this compound is distributed in tissues that are prone to low oxygen conditions .
Subcellular Localization
Given its role in anaerobic metabolism, it is likely that this compound and its associated enzyme, ALPDH, are localized in areas of the cell where anaerobic glycolysis occurs .
Eigenschaften
IUPAC Name |
2-(1-carboxyethylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOHTMQGSFVHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (±)-2,2'-Iminobispropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
219755-19-8, 19149-54-3 | |
| Record name | 2-[(1-carboxyethyl)amino]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-2,2'-Iminobispropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234 - 235 °C | |
| Record name | (±)-2,2'-Iminobispropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl N-[({2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}carbamoyl)carbonyl]ethanehydrazonate](/img/structure/B6598062.png)
![1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine](/img/structure/B6598070.png)






![(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6598157.png)
